

A Comprehensive Technical Guide to the Physical Properties of Diallyl Isophthalate Monomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl isophthalate*

Cat. No.: *B087104*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl isophthalate (DAIP) is a versatile monomer belonging to the class of allyl esters. Its chemical structure, featuring a benzene ring with two diallyl ester groups at the meta positions, imparts a unique combination of thermal stability, chemical resistance, and excellent electrical insulation properties to the polymers derived from it.^[1] DAIP serves as a crucial cross-linking agent and a monomer in the synthesis of high-performance thermosetting resins, coatings, and molding compounds.^{[2][3]} These materials find extensive applications in the electrical, electronic, and aerospace industries due to their superior performance under demanding conditions.^[1] This guide provides an in-depth overview of the core physical properties of **diallyl isophthalate** monomer, details the standard experimental methodologies for their determination, and presents a logical workflow for its physical characterization.

Core Physical Properties of Diallyl Isophthalate Monomer

The following table summarizes the key physical properties of **diallyl isophthalate** monomer, compiled from various technical sources.

Property	Value	Citations
Molecular Formula	C ₁₄ H ₁₄ O ₄	[4][5][6]
Molecular Weight	246.26 g/mol	[1][4][5][6]
Appearance	Colorless liquid	[2][6]
Density	1.13 g/cm ³ [5], 1.256 g/cm ³ at 25°C[1]	[1][5]
Boiling Point	163°C at 8 mmHg[4], 176-177°C at 5 mmHg[5]	[4][5]
Melting Point	-3°C	[5]
Flash Point	163°C	[5]
Refractive Index	1.522 - 1.523 at 25°C[2], 1.5230 - 1.5270[5]	[2][5]
Vapor Pressure	0.155 Pa at 25°C	[5]
Water Solubility	33.8 mg/L at 25°C	[5]
Solubility in other solvents	Soluble in acetone, benzene, chloroform, and THF	[1]
LogP (Octanol/Water)	3.36 at 25°C	[5]

Experimental Protocols for Property Determination

The determination of the physical properties of **diallyl isophthalate** monomer is conducted using standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for the key experiments.

Density Measurement

The density of liquid chemicals like **diallyl isophthalate** is typically determined using a pycnometer or a digital density meter, following a standard test method such as ASTM D1217 or ASTM D3505.[7][8][9][10][11]

- Principle: This method involves determining the mass of a precise volume of the liquid at a controlled temperature.
- Apparatus: Bingham pycnometer, analytical balance, and a constant-temperature bath.
- Procedure:
 - The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.
 - It is then filled with the **diallyl isophthalate** monomer, taking care to avoid air bubbles.
 - The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium (e.g., 25°C).
 - The volume is adjusted to a calibrated mark, and the exterior of the pycnometer is cleaned and dried.
 - The mass of the filled pycnometer is measured.
 - The density is calculated by dividing the mass of the monomer by the calibrated volume of the pycnometer.

Boiling Point Determination

The boiling point at reduced pressure is determined using a distillation method, such as that outlined in ASTM D1078.[12][13][14][15]

- Principle: This method measures the temperature at which a liquid boils under a specified, reduced pressure.
- Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a vacuum system with a manometer.
- Procedure:
 - A measured volume of the **diallyl isophthalate** monomer is placed in the distillation flask.

- The apparatus is assembled, and the system is evacuated to the desired pressure (e.g., 5 mmHg or 8 mmHg).
- The flask is heated, and the temperature is recorded when the liquid begins to boil and the first drop of distillate is collected.
- The temperature is continuously monitored throughout the distillation process.

Melting Point Determination

For substances that are solid at or near room temperature, the melting point is determined using a capillary tube method, such as ASTM E324.[\[5\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) Since **diallyl isophthalate** has a melting point of -3°C, this would be determined using a cryostat.

- Principle: The temperature at which the solid phase transitions to the liquid phase is observed.
- Apparatus: Capillary tubes, melting point apparatus with a controlled heating block and a thermometer or a cryostat.
- Procedure:
 - A small amount of the solidified sample is packed into a capillary tube.
 - The tube is placed in the melting point apparatus or cryostat.
 - The temperature is gradually lowered until the sample solidifies.
 - The temperature is then slowly increased, and the range from the first sign of melting to the complete liquefaction of the sample is recorded.

Viscosity Measurement

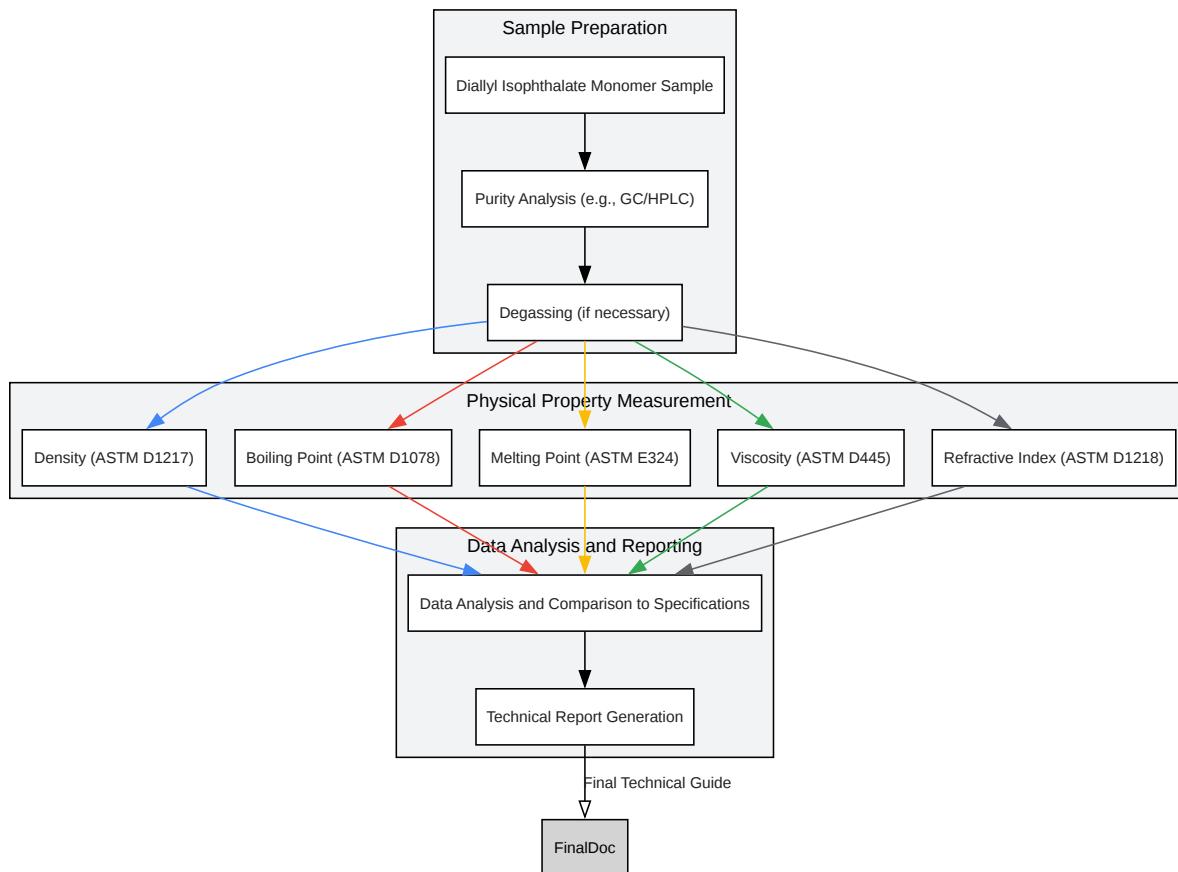
The kinematic viscosity of **diallyl isophthalate** monomer is determined using a glass capillary viscometer, following a method like ASTM D445.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

- Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a known and closely controlled

temperature.

- Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant-temperature bath, and a stopwatch.
- Procedure:
 - The viscometer is filled with the **diallyl isophthalate** monomer.
 - It is then placed in the constant-temperature bath until it reaches the desired temperature.
 - The liquid is drawn up into the upper bulb of the viscometer.
 - The time taken for the liquid to flow between two marked points on the capillary is accurately measured.
 - The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Refractive Index Measurement


The refractive index is measured using a refractometer, according to a standard method such as ASTM D1218.[2][28][29][30][31]

- Principle: This method measures the extent to which light is bent when it passes from air into the liquid sample.
- Apparatus: Abbe refractometer or a digital refractometer with a light source (typically a sodium D line) and a temperature-controlled prism.
- Procedure:
 - A few drops of the **diallyl isophthalate** monomer are placed on the prism of the refractometer.
 - The prism is closed, and the sample is allowed to reach the desired temperature (e.g., 25°C).

- The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is then read directly from the instrument's scale.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of **diallyl isophthalate** monomer.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization of DAIP Monomer.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of **diallyl isophthalate** monomer. The tabulated data offers a quick reference for researchers and scientists, while the outlined experimental protocols provide a foundation for accurate and reproducible measurements. A thorough understanding of these properties is fundamental for the effective utilization of DAIP in the development of advanced polymers and materials, enabling precise control over processing parameters and final product performance. The provided workflow visualization further clarifies the logical steps involved in the comprehensive characterization of this important industrial monomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ppapco.ir [ppapco.ir]
- 2. petrolube.com [petrolube.com]
- 3. nazhco.com [nazhco.com]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. petrolube.com [petrolube.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]

- 15. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 16. infinitalab.com [infinitalab.com]
- 17. ASTM E 324 - 2023 - DIN Media [dinmedia.de]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. standards.globalspec.com [standards.globalspec.com]
- 20. SSERC | Melting point determination [sserc.org.uk]
- 21. thinksrs.com [thinksrs.com]
- 22. chem.ucalgary.ca [chem.ucalgary.ca]
- 23. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 24. tamson-instruments.com [tamson-instruments.com]
- 25. ASTM D445 - eralytics [eralytics.com]
- 26. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 27. ASTM D445 – SPL [spllabs.com]
- 28. store.astm.org [store.astm.org]
- 29. store.astm.org [store.astm.org]
- 30. standards.iteh.ai [standards.iteh.ai]
- 31. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Diallyl Isophthalate Monomer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087104#physical-properties-of-diallyl-isophthalate-monomer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com